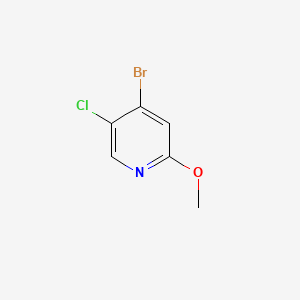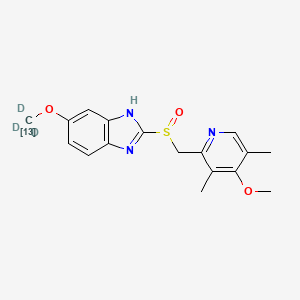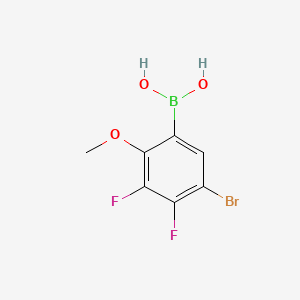
5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, and methoxy groups. It is commonly used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mécanisme D'action
Target of Action
The primary target of 5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid is the palladium (II) complex . This compound is a boron reagent used in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of this compound involves two key processes: oxidative addition and transmetalation . In the oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs when the boronic acid, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki–Miyaura (SM) coupling reaction . This reaction is a key step in the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions. The SM coupling reaction is known for its mild and functional group tolerant conditions . The stability and environmental benign nature of the organoboron reagents used in this reaction, including this compound, contribute to its broad application .
Analyse Biochimique
Biochemical Properties
5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid is known to participate in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This compound can interact with various enzymes and proteins, although specific interactions have not been extensively studied .
Cellular Effects
Boronic acids and their derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role in the Suzuki–Miyaura coupling reaction . This reaction involves the formation of a new carbon-carbon bond, which can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known that boronic esters, such as this compound, are usually bench stable .
Metabolic Pathways
Boronic acids and their derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Boronic acids and their derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids and their derivatives can be directed to specific compartments or organelles based on their chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid typically involves the bromination and fluorination of a methoxy-substituted phenylboronic acid. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to facilitate the reactions.
Solvents: Toluene, ethanol, and other organic solvents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the study of biological pathways and the development of bioactive compounds.
Medicine: Utilized in the synthesis of drug candidates and the study of drug-receptor interactions.
Industry: Applied in the production of advanced materials and specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Difluoro-5-methoxyphenylboronic acid: Similar structure but lacks the bromine atom.
4-Methoxyphenylboronic acid: Lacks both bromine and fluorine atoms.
5-Fluoro-2-methoxyphenylboronic acid: Contains only one fluorine atom and lacks bromine.
Uniqueness
5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis, particularly in the development of new pharmaceuticals and advanced materials.
Propriétés
IUPAC Name |
(5-bromo-3,4-difluoro-2-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrF2O3/c1-14-7-3(8(12)13)2-4(9)5(10)6(7)11/h2,12-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSPNDUNUBIEKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1OC)F)F)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681681 |
Source


|
| Record name | (5-Bromo-3,4-difluoro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-43-6 |
Source


|
| Record name | (5-Bromo-3,4-difluoro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

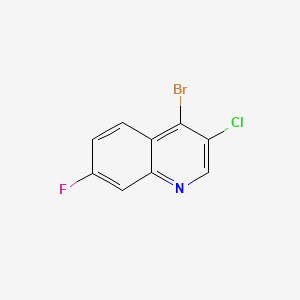
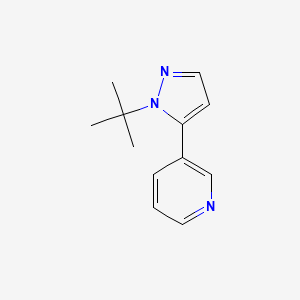

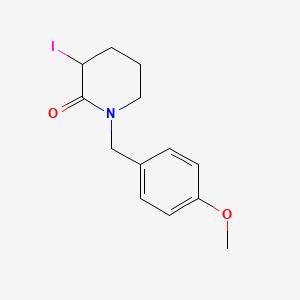
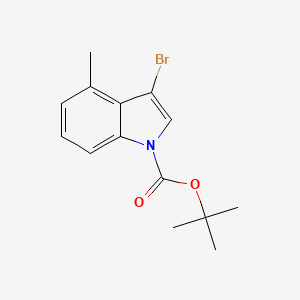

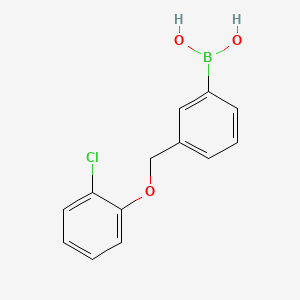

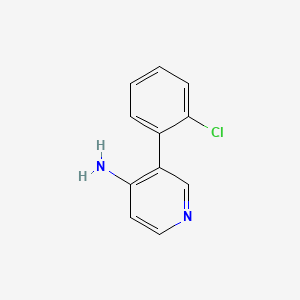
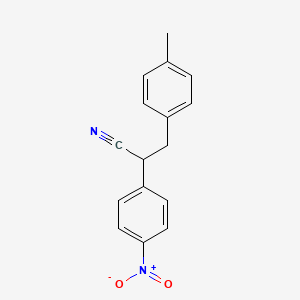
![1H-Pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B572370.png)
